molecular formula C11H21N3 B13883766 3-Tert-butyl-1-butyl-1h-pyrazol-5-amine

3-Tert-butyl-1-butyl-1h-pyrazol-5-amine

Cat. No.: B13883766
M. Wt: 195.30 g/mol
InChI Key: BAXYMFNYLQBBQR-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-butyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-butyl-1h-pyrazol-5-amine can be achieved through a multi-step process. One common method involves the condensation of tert-butyl hydrazine with a suitable diketone, followed by cyclization and subsequent amination. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-butyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides .

Scientific Research Applications

3-Tert-butyl-1-butyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-butyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-1-methyl-1h-pyrazol-5-amine
  • 3-Tert-butyl-1-ethyl-1h-pyrazol-5-amine
  • 3-Tert-butyl-1-propyl-1h-pyrazol-5-amine

Uniqueness

3-Tert-butyl-1-butyl-1h-pyrazol-5-amine is unique due to its specific tert-butyl and butyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and solubility, making it a valuable candidate for various applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-butyl-5-tert-butylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-6-7-14-10(12)8-9(13-14)11(2,3)4/h8H,5-7,12H2,1-4H3

InChI Key

BAXYMFNYLQBBQR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)C(C)(C)C)N

Origin of Product

United States

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